molecular formula C8H9KNO5 B018065 Clavulanate:Cellulose CAS No. 61177-45-5

Clavulanate:Cellulose

货号: B018065
CAS 编号: 61177-45-5
分子量: 238.26 g/mol
InChI 键: FERIANDDKNFRJI-JSYANWSFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

氯化克拉维酸钾是由克拉维酸和钾结合形成的化合物。它主要与β-内酰胺类抗生素(如阿莫西林)联用,通过抑制β-内酰胺酶来增强其功效。这些酶可以分解β-内酰胺类抗生素,使其失去作用。 氯化克拉维酸钾本身没有明显的抗菌活性,但在预防抗生素耐药性方面发挥着至关重要的作用 .

准备方法

合成路线和反应条件

氯化克拉维酸钾的制备涉及多个步骤。一种常见的方法包括将克拉维酸叔丁胺粉末溶解在异丙醇溶液中,制备克拉维酸叔丁胺-异丙醇溶液。然后将该溶液与乙基己酸钾-异丙醇溶液混合,直至完全结晶。 然后过滤、洗涤和干燥所得产物,得到氯化克拉维酸钾 .

工业生产方法

在工业环境中,氯化克拉维酸钾的生产通常涉及生物发酵,然后进行提取和结晶过程。生产环境经过精心控制,以保持低温低湿,确保产品的稳定性。 在浸出过程中可以使用液氮低温技术来保护化合物免受降解 .

化学反应分析

反应类型

氯化克拉维酸钾会发生各种化学反应,包括:

    氧化: 氯化克拉维酸钾可以在特定条件下被氧化,虽然这在它典型的应用中并不常见。

    还原: 氯化克拉维酸钾的还原反应不太常见。

    取代: 氯化克拉维酸钾可以发生取代反应,特别是在β-内酰胺酶存在的情况下。

常见的试剂和条件

在涉及氯化克拉维酸钾的反应中使用的常见试剂包括β-内酰胺类抗生素(如阿莫西林)、异丙醇和乙基己酸钾。 反应条件通常涉及控制温度和 pH 值,以确保化合物的稳定性和功效 .

主要形成的产物

涉及氯化克拉维酸钾的反应形成的主要产物是β-内酰胺酶的失活,这使得β-内酰胺类抗生素能够对抗细菌感染保持有效 .

科学研究应用

Antibiotic Resistance Research

Mechanism of Action
Clavulanate functions by irreversibly binding to β-lactamase enzymes produced by bacteria, which are responsible for antibiotic resistance. By inhibiting these enzymes, clavulanate restores the efficacy of β-lactam antibiotics, such as amoxicillin, against resistant bacterial strains .

Table 1: Comparison of β-Lactamase Inhibitors

CompoundStructure/FunctionalityUnique Features
Clavulanateβ-lactamase inhibitorEffective against a wide range of β-lactamases
Tazobactamβ-lactamase inhibitorUsed with piperacillin; broader spectrum
Sulbactamβ-lactamase inhibitorUsed with ampicillin; less potent than clavulanate
CloxacillinPenicillin antibioticResistant to penicillinase

Clinical Applications

Combination Therapy
Clavulanate is most commonly used in combination with amoxicillin (known as amoxicillin-clavulanate) to treat various infections caused by resistant bacteria such as Staphylococcus aureus, Bacteroides fragilis, Haemophilus influenzae, and Escherichia coli . This combination is particularly effective in treating:

  • Acute Bacterial Sinusitis : A study demonstrated the effectiveness of high-dose amoxicillin/clavulanate in children diagnosed with acute bacterial sinusitis .
  • Chronic Adenotonsillar Hypertrophy : Research indicated positive short- and long-term results when using this combination therapy in symptomatic cases .

Pharmacokinetics and Safety Profile

Pharmacokinetic Parameters
The pharmacokinetics of clavulanate show its absorption and elimination characteristics, which are crucial for understanding its therapeutic use:

ParameterValue
Cmax (ng/ml)3520 ± 1772
tmax (h)1.6 (0.83 – 1.6)
t1/2 (h)1.2 ± 0.8

These parameters indicate that clavulanate reaches peak plasma levels relatively quickly, which is beneficial for treating acute infections .

Emerging Research Areas

Recent studies have suggested potential applications beyond antibiotic resistance:

  • Neuropharmacology : Clavulanic acid has been investigated for its effects on dopamine release in neuronal cells, indicating possible CNS-modulating effects and potential antidepressant activity .
  • Synergistic Effects with Other Antibiotics : Research has shown that combining clavulanate with other antibiotics like cefotaxime can enhance efficacy against extended-spectrum β-lactamase-producing bacteria .

Case Study 1: Efficacy in Pediatric Patients

A clinical trial assessed the use of amoxicillin/clavulanate in treating acute bacterial sinusitis among children aged 2-16 years. The results indicated a significant reduction in symptoms compared to placebo, demonstrating the compound's effectiveness in pediatric infections.

Case Study 2: Treatment of Chronic Conditions

Another study evaluated the long-term effects of amoxicillin/clavulanate on patients with chronic adenotonsillar hypertrophy. The findings revealed improved outcomes in obstructive symptoms over a follow-up period of six months post-treatment.

作用机制

氯化克拉维酸钾作为β-内酰胺酶抑制剂发挥作用。它包含一个β-内酰胺环,该环不可逆地与β-内酰胺酶结合,阻止它们使β-内酰胺类抗生素失活。这种机制使阿莫西林等抗生素能够对抗产生β-内酰胺酶的细菌保持有效。 氯化克拉维酸钾的分子靶标是β-内酰胺酶的活性位点,所涉及的途径包括抑制酶活性以及保护抗生素免受降解 .

生物活性

Clavulanate, particularly in its combination with cellulose, is recognized for its significant biological activity, primarily as a β-lactamase inhibitor. This article explores the mechanisms, efficacy, and clinical implications of this compound, supported by data tables and relevant case studies.

Overview of Clavulanate

Clavulanate is a β-lactam antibiotic derived from the fermentation of Streptomyces clavuligerus. It is often used in conjunction with other antibiotics like amoxicillin to enhance their efficacy against β-lactamase-producing bacteria. The combination of clavulanate with cellulose serves to stabilize the compound and enhance its delivery in various formulations.

Clavulanate acts primarily as a suicide inhibitor of β-lactamases, enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. The mechanism involves the formation of a covalent bond between clavulanate and a serine residue in the active site of the enzyme, leading to irreversible inhibition. This action allows penicillins and cephalosporins to exert their antibacterial effects more effectively against resistant strains .

Biological Activity

While clavulanate exhibits weak intrinsic antibacterial activity, it demonstrates significant synergistic effects when combined with other antibiotics. The following table summarizes its activity against various bacterial strains:

Bacterial StrainActivity Without ClavulanateActivity With Clavulanate
Staphylococcus aureusPoorEnhanced
Escherichia coliModerateStrong
Pseudomonas aeruginosaPoorEnhanced (inducer effect)
EnterobacteriaceaePoorEnhanced

Clavulanate's ability to inhibit β-lactamase production in bacteria like Pseudomonas aeruginosa has been documented. A study showed that clavulanate could induce AmpC β-lactamase expression, which may lead to antagonism in certain conditions .

Case Studies

  • Clinical Efficacy in Respiratory Infections : A clinical trial evaluated the effectiveness of amoxicillin/clavulanate in treating community-acquired pneumonia (CAP). Results indicated a clinical success rate of 94.7% in patients treated with this combination compared to 91.5% for those on standard therapy .
  • Pharmacokinetics Study : A pharmacokinetic study involving 67 subjects assessed the absorption and metabolism of clavulanic acid. Blood samples were collected at various intervals post-administration, revealing peak serum concentrations that support its use as an effective adjunct in antibiotic therapy .
  • Induction Studies : Research demonstrated that clavulanate could induce AmpC expression in clinical isolates of Pseudomonas aeruginosa, impacting the efficacy of concurrent antibiotic treatments like ticarcillin .

Research Findings

Recent studies have focused on optimizing formulations containing clavulanate and cellulose for enhanced delivery and stability:

  • Controlled Release Formulations : Research on cellulose acetate films has shown promise for local delivery systems that release clavulanate over extended periods, potentially improving therapeutic outcomes in localized infections .
  • Analytical Methods : A validated UV spectrophotometric method was developed for simultaneous determination of potassium clavulanate and amoxicillin, facilitating better monitoring of drug levels in clinical settings .

属性

CAS 编号

61177-45-5

分子式

C8H9KNO5

分子量

238.26 g/mol

IUPAC 名称

potassium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C8H9NO5.K/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/b4-1-;/t6-,7-;/m1./s1

InChI 键

FERIANDDKNFRJI-JSYANWSFSA-N

SMILES

C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+]

手性 SMILES

C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O.[K]

规范 SMILES

C1C2N(C1=O)C(C(=CCO)O2)C(=O)O.[K]

Key on ui other cas no.

61177-45-5

Pictograms

Flammable; Irritant; Health Hazard

相关CAS编号

58001-44-8 (Parent)

同义词

BRL 14151
BRL-14151
BRL14151
Clavulanate
Clavulanate Potassium
Clavulanate, Potassium
Clavulanate, Sodium
Clavulanic Acid
Clavulanic Acid, Monopotassium Salt
Clavulanic Acid, Monosodium Salt
MM 14151
MM-14151
MM14151
Potassium Clavulanate
Potassium, Clavulanate
Sodium Clavulanate

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clavulanate:Cellulose
Reactant of Route 2
Reactant of Route 2
Clavulanate:Cellulose
Reactant of Route 3
Clavulanate:Cellulose
Reactant of Route 4
Clavulanate:Cellulose
Reactant of Route 5
Clavulanate:Cellulose
Reactant of Route 6
Clavulanate:Cellulose

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。